molecular formula C20H21FN2O2 B15224374 Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B15224374
M. Wt: 340.4 g/mol
InChI Key: CTCSVXZCGJCASQ-UHFFFAOYSA-N
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Description

Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the esterification of the carboxylate group with benzyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity. The process is designed to be efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the benzyl group also adds to its versatility, allowing for further functionalization and derivatization .

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H21FN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2

InChI Key

CTCSVXZCGJCASQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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